

5-Chloro-2-fluorobenzenesulfonyl chloride structure

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Compound of Interest

Compound Name:	5-Chloro-2-fluorobenzenesulfonyl chloride
CAS No.:	351003-49-1
Cat. No.:	B1350638

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An In-Depth Technical Guide to **5-Chloro-2-fluorobenzenesulfonyl Chloride**: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2-fluorobenzenesulfonyl chloride**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, reactivity, and practical applications, with an emphasis on the underlying chemical principles and field-proven insights.

Introduction: A Versatile Halogenated Building Block

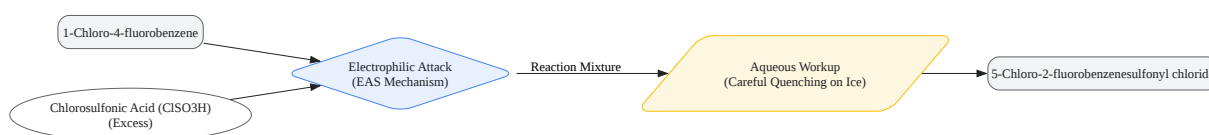
5-Chloro-2-fluorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that has emerged as a valuable scaffold in synthetic chemistry. Its unique arrangement of a

reactive sulfonyl chloride moiety and two distinct halogen atoms—a fluorine and a chlorine—on the phenyl ring offers a powerful tool for molecular design. The electron-withdrawing nature of these substituents significantly influences the reactivity of the sulfonyl chloride group and the aromatic ring itself, providing a nuanced platform for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of complex target molecules.[1][2] This guide aims to provide a detailed exploration of this reagent's chemical personality and its utility in modern synthetic applications.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of **5-Chloro-2-fluorobenzenesulfonyl chloride** are fundamental to its handling, reactivity, and application. The molecule consists of a benzene ring substituted at position 1 with a sulfonyl chloride group (-SO₂Cl), at position 2 with a fluorine atom, and at position 5 with a chlorine atom.

Chemical Structure:



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Caption: Proposed synthetic workflow for **5-Chloro-2-fluorobenzenesulfonyl chloride**.

Experimental Protocol: Chlorosulfonation of 1-Chloro-4-fluorobenzene

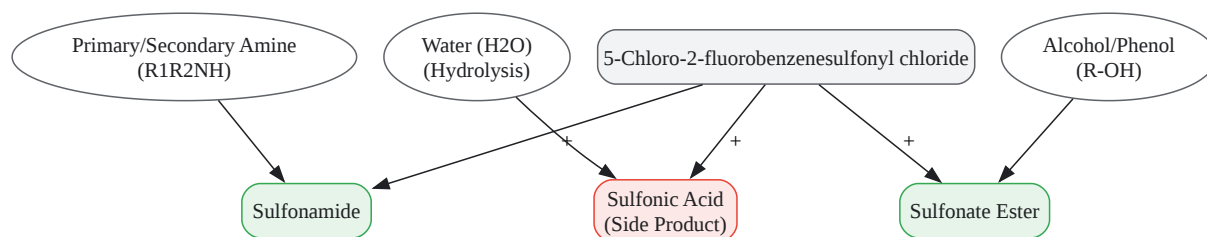
- **Safety Precaution:** This reaction should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including acid-

resistant gloves, a lab coat, and a face shield. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
- **Reagent Charging:** To the flask, add 1-chloro-4-fluorobenzene (1.0 equivalent).
- **Acid Addition:** Cool the flask to 0 °C in an ice-salt bath. Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- **Isolation and Purification:** Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield pure **5-Chloro-2-fluorobenzenesulfonyl chloride**.

Reactivity Profile and Synthetic Applications

The synthetic utility of **5-Chloro-2-fluorobenzenesulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group towards a wide range of nucleophiles.



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Caption: Key reactions of **5-Chloro-2-fluorobenzenesulfonyl chloride**.

Formation of Sulfonamides

The most common application is the reaction with primary or secondary amines to form sulfonamides, a core structure in many pharmaceuticals. [2] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct. [2] Detailed Protocol: Synthesis of an N-Aryl Sulfonamide

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the desired primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Base Addition:** Cool the solution to 0 °C in an ice bath and add pyridine (1.2 equivalents).
- **Sulfonyl Chloride Addition:** Dissolve **5-Chloro-2-fluorobenzenesulfonyl chloride** (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
- **Work-up:** Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [2]

Potential Side Reactions

- Hydrolysis: Due to its moisture sensitivity, the sulfonyl chloride can be hydrolyzed to the corresponding 5-chloro-2-fluorobenzenesulfonic acid. [3] This underscores the importance of using anhydrous conditions for reactions.
- Nucleophilic Aromatic Substitution (S_NAr): The aromatic ring is electron-deficient due to the three electron-withdrawing substituents. While the sulfonyl chloride is the most reactive site, strong nucleophiles or elevated temperatures can lead to S_NAr, potentially displacing the fluorine atom. [4] Careful control of reaction conditions is crucial to ensure selectivity.

Anticipated Spectroscopic Characteristics

While specific experimental spectra are not provided in the initial search, the expected spectroscopic signatures can be predicted based on the structure and general principles of spectroscopy. [3][5]

Technique	Expected Features
^1H NMR	Three aromatic protons appearing as complex multiplets in the downfield region (approx. 7.5-8.0 ppm), with coupling patterns influenced by ^1H-^1H and ^1H-^{19}F interactions.
^{13}C NMR	Six distinct aromatic carbon signals. The carbon atoms bonded to fluorine and the sulfonyl group (C2 and C1) will show characteristic splitting due to C-F coupling and will be significantly deshielded.
^{19}F NMR	A single resonance for the fluorine atom, likely a multiplet due to coupling with adjacent aromatic protons.
IR Spectroscopy	Strong, characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfonyl chloride, typically observed around $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$. [5]

| Mass Spectrometry (EI) | A molecular ion peak (M^+) should be observable, along with a characteristic $\text{M}+2$ peak due to the presence of two chlorine isotopes (^{35}Cl and ^{37}Cl).

Fragmentation would likely involve the loss of the chlorine atom from the sulfonyl group ($-\text{Cl}$) and the SO_2Cl group itself. |

Safety, Handling, and Storage

5-Chloro-2-fluorobenzenesulfonyl chloride is a hazardous chemical that requires careful handling.

- Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [\[6\]](#)[\[7\]](#)It is a lachrymator and reacts violently with water, potentially releasing toxic gas. [\[8\]](#)* Handling: All manipulations should be performed in a chemical fume hood. Use of comprehensive PPE is mandatory, including chemical-resistant gloves, a face shield, and a lab coat. [\[6\]](#)[\[7\]](#)Avoid

inhalation of dust or vapors and any contact with skin or eyes. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9][10]The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon). [11]Recommended storage temperature is 2-8 °C. [9][10]

Conclusion

5-Chloro-2-fluorobenzenesulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its defined structure and predictable reactivity make it an excellent building block for creating diverse libraries of compounds for SAR studies, particularly in the pursuit of new therapeutic agents and agrochemicals. [2][12]A thorough understanding of its properties, synthetic access, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development.

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